2-(3-Furanyl)-6-methylphenol
Description
2-(3-Furanyl)-6-methylphenol is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring substituted with a methyl group at the 6-position and a 3-furanyl moiety at the 2-position. The furan ring, a heterocyclic aromatic system with oxygen, contributes to its electronic and steric properties, making it relevant in synthetic chemistry and material science. These analogs highlight the influence of substituents on reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(furan-3-yl)-6-methylphenol |
InChI |
InChI=1S/C11H10O2/c1-8-3-2-4-10(11(8)12)9-5-6-13-7-9/h2-7,12H,1H3 |
InChI Key |
FTMDWLADHNMIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=COC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 3-furanyl group in 2-(3-Furanyl)-6-methylphenol likely enhances π-conjugation compared to alkyl or halogenated analogs (e.g., 2-allyl-6-methylphenol or 2-(2,2-dibromovinyl)-6-methylphenol ). This could influence UV-Vis absorption and redox behavior. Bromine substituents in 2-(2,2-dibromovinyl)-6-methylphenol increase electrophilicity, favoring nucleophilic substitution reactions , whereas the furan ring may participate in cycloaddition or coordination chemistry.
Tautomerism and Hydrogen Bonding: Schiff base derivatives like 2-[(2-bromophenyl)iminomethyl]-6-methylphenol exhibit tautomerism between phenol-imine and keto-amine forms, stabilized by intramolecular hydrogen bonds (C7–N1: 1.285 Å, C2–O1: 1.364 Å) . In contrast, this compound lacks such tautomeric flexibility but may form intermolecular hydrogen bonds via the phenolic -OH.
Synthetic Yields and Conditions: Substituent reactivity impacts yields: 2-(2,2-dibromovinyl)-6-methylphenol is synthesized in 88% yield via dibromination , while Schiff bases require reflux conditions and achieve lower yields (63%) due to equilibrium limitations .
Physicochemical Properties
- Melting and Boiling Points: 2-Allyl-6-methylphenol has a lower melting point (77°C) and higher boiling point (231–233°C) compared to brominated or aromatic analogs, reflecting the allyl group’s volatility . Halogenated derivatives (e.g., bromine-containing compounds) generally exhibit higher melting points due to increased molecular weight and intermolecular forces.
- Solubility and Stability: Amino-substituted analogs, such as 2-((dimethylamino)methyl)-6-methylphenol (m.w. 165.23 g/mol), exhibit enhanced solubility in polar solvents due to the basic dimethylamino group . In contrast, this compound may show moderate solubility in organic solvents like ethanol or DMF.
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